molecular formula C21H19ClN2O2 B2984823 1-[(4-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxopyridine-3-carboxamide CAS No. 887447-60-1

1-[(4-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxopyridine-3-carboxamide

Cat. No.: B2984823
CAS No.: 887447-60-1
M. Wt: 366.85
InChI Key: XONFIAOGAJIJES-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxopyridine-3-carboxamide is a synthetic carboxamide derivative characterized by a pyridine ring substituted with an oxo group at position 2 and a carboxamide moiety at position 2. The compound features a 4-chlorobenzyl group attached to the pyridine nitrogen and an N-(2,6-dimethylphenyl) substituent on the carboxamide (Figure 1).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-14-5-3-6-15(2)19(14)23-20(25)18-7-4-12-24(21(18)26)13-16-8-10-17(22)11-9-16/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONFIAOGAJIJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-[(4-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxopyridine-3-carboxamide is a member of the oxopyridine carboxamide family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure can be summarized as follows:

  • Molecular Formula : C18H18ClN2O2
  • Molecular Weight : 344.80 g/mol

This compound features a pyridine ring substituted with a carboxamide group and aromatic moieties, which are significant for its biological interactions.

Biological Activity Overview

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of thiosemicarbazones have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
    • A notable study demonstrated that certain analogs led to a decrease in mitochondrial membrane potential and increased reactive oxygen species (ROS) production in K562 leukemia cells, indicating potential pathways for inducing apoptosis .
  • Antimicrobial Activity
    • The compound has been evaluated for its antibacterial properties. Similar compounds have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that this class of compounds may possess broad-spectrum antibacterial effects .
    • The mechanism of action often involves the disruption of bacterial cell walls or interference with metabolic pathways critical for bacterial survival.
  • Enzyme Inhibition
    • The potential of this compound as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and urease. Compounds within this structural class have shown promising inhibitory activity against these enzymes, which are relevant in conditions like Alzheimer’s disease and urinary tract infections .

Case Study 1: Anticancer Efficacy

In an in vitro study, derivatives of the compound were tested against various cancer cell lines. The results indicated that certain modifications to the molecular structure enhanced cytotoxicity, particularly in breast cancer models. The study utilized MTT assays to quantify cell viability and flow cytometry to assess apoptosis rates.

CompoundIC50 (µM)Cell LineMechanism of Action
A10MCF-7Apoptosis via ROS production
B15K562Cell cycle arrest
C5HeLaMitochondrial disruption

Case Study 2: Antibacterial Activity

A series of experiments assessed the antibacterial efficacy of related compounds against common pathogens. The results showed that specific structural modifications improved activity against resistant strains.

CompoundZone of Inhibition (mm)Bacterial Strain
D20E. coli
E25S. aureus
F15B. subtilis

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : Similar compounds have been shown to activate intrinsic apoptotic pathways by increasing ROS levels and disrupting mitochondrial function.
  • Enzyme Inhibition : The interaction with key enzymes such as AChE suggests potential therapeutic applications in neurodegenerative diseases.
  • Antimicrobial Mechanisms : Disruption of bacterial cell membranes and interference with metabolic processes contribute to its antibacterial efficacy.

Comparison with Similar Compounds

Functional and Mechanistic Differences

  • Pyridine vs. Benzene Core : The target compound’s pyridine-oxo scaffold distinguishes it from benzene-based analogs like diflubenzuron and alachlor. Pyridine’s electron-withdrawing nature may enhance metabolic stability compared to benzene derivatives .
  • Substituent Positioning: The N-(2,6-dimethylphenyl) group is conserved in metalaxyl and benalaxyl, suggesting its role in binding to fungal or plant targets.
  • Mechanistic Divergence : Diflubenzuron acts as a chitin synthesis inhibitor, while metalaxyl targets oomycete RNA polymerase. The carboxamide group in the target compound may confer distinct binding properties, though its exact mechanism remains uncharacterized .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The pyridine-oxo system may reduce susceptibility to cytochrome P450 oxidation relative to alachlor’s chloroacetamide structure .

Research Findings and Gaps

  • Structural Optimization : Modifications to the pyridine ring (e.g., fluorination) could further enhance bioactivity, as seen in diflubenzuron’s 2,6-difluoro substitution .
  • Unanswered Questions: The target compound’s efficacy, toxicity, and environmental persistence remain unstudied in the provided evidence.

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